
1,5-Dibromoheptane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,5-Dibromoheptane is a chemical compound with the molecular formula C7H14Br2. It is a colorless liquid with a strong and pungent odor. This compound is widely used in organic synthesis due to its unique properties.
Mecanismo De Acción
The mechanism of action of 1,5-Dibromoheptane is not fully understood. It is believed to act as an alkylating agent, reacting with nucleophilic groups such as amino, hydroxyl, and thiol groups. This reaction can lead to the formation of covalent bonds between the compound and the nucleophilic group. This can result in changes in the structure and function of the biomolecules.
Efectos Bioquímicos Y Fisiológicos
1,5-Dibromoheptane has been shown to have toxic effects on living organisms. It can cause damage to the liver, kidneys, and lungs. It has also been shown to have mutagenic and carcinogenic properties. The exact mechanism of these effects is not fully understood.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1,5-Dibromoheptane in lab experiments include its availability, low cost, and ease of synthesis. It is also a versatile compound that can be used in a variety of reactions. However, its toxic properties make it difficult to work with and require special precautions to be taken.
Direcciones Futuras
There are several future directions for the use of 1,5-Dibromoheptane in scientific research. One area of interest is in the development of new pharmaceuticals and agrochemicals. 1,5-Dibromoheptane can be used as a building block for the synthesis of these compounds. Another area of interest is in the development of new polymers and resins. The unique properties of 1,5-Dibromoheptane make it a valuable compound for the development of new materials. Further research is needed to fully understand the mechanisms of action and toxic effects of this compound.
Métodos De Síntesis
1,5-Dibromoheptane can be synthesized through the reaction of 1-heptene with bromine in the presence of a catalyst. This reaction is known as halogenation and is a common method for the synthesis of alkyl halides. The reaction can be represented by the following equation:
C7H14 + Br2 → C7H14Br2
This reaction is carried out in an inert solvent such as carbon tetrachloride or chloroform. The yield of 1,5-Dibromoheptane can be improved by controlling the reaction conditions such as temperature, pressure, and concentration of reactants.
Aplicaciones Científicas De Investigación
1,5-Dibromoheptane is widely used in organic synthesis as a building block for the synthesis of various compounds. It is used in the synthesis of surfactants, pharmaceuticals, and agrochemicals. It is also used in the preparation of polymers and resins. The unique properties of 1,5-Dibromoheptane make it a valuable compound for scientific research.
Propiedades
Número CAS |
1622-10-2 |
|---|---|
Nombre del producto |
1,5-Dibromoheptane |
Fórmula molecular |
C7H14Br2 |
Peso molecular |
257.99 g/mol |
Nombre IUPAC |
1,5-dibromoheptane |
InChI |
InChI=1S/C7H14Br2/c1-2-7(9)5-3-4-6-8/h7H,2-6H2,1H3 |
Clave InChI |
PKEIGZIZGNPNLM-UHFFFAOYSA-N |
SMILES |
CCC(CCCCBr)Br |
SMILES canónico |
CCC(CCCCBr)Br |
Sinónimos |
1,5-dibromoheptane |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



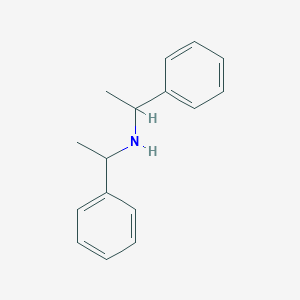
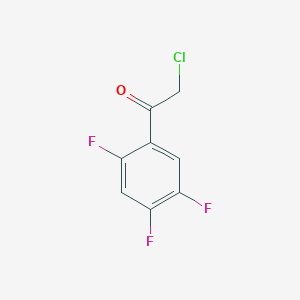
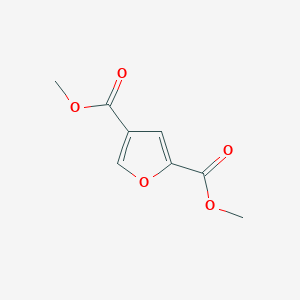
![Methanol, [3-(2-methoxy-3-pyridinyl)-1-methyl-2-triazenyl]-(9CI)](/img/structure/B157379.png)
![3-([1,1'-Biphenyl]-4-yloxy)propane-1,2-diol](/img/structure/B157382.png)
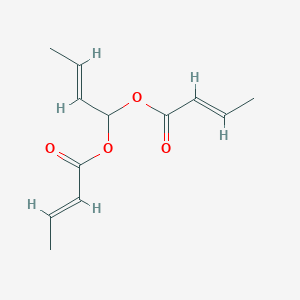
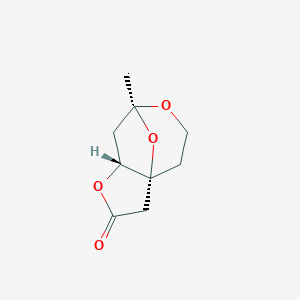
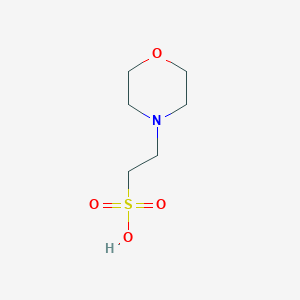
![2-Chloro-5-ethyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B157387.png)
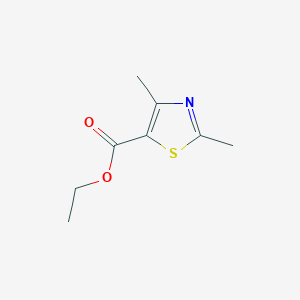
![(2S,3R,4S,5S,6R)-2-[[(2R,3R,4S,5R)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4,5-tris[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]oxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B157389.png)
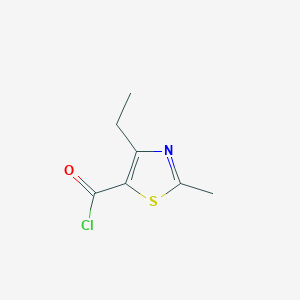
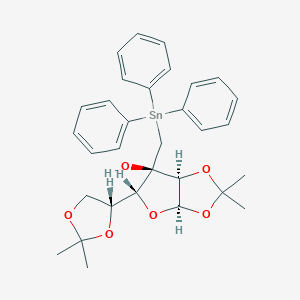
![3-[(3-Trifluoromethyl)phenyl]-1-propene](/img/structure/B157394.png)